Isomigrastatin

Natural product biosynthesis Macrolide structural biology Shunt metabolite pathway

Isomigrastatin (iso-MGS) is a glutarimide-containing 12-membered macrolactone natural product first isolated from Streptomyces platensis (NRRL in 2002. It is the biosynthetic precursor of the 14-membered macrolide migrastatin and the acyclic dorrigocins, which arise as shunt metabolites formed via H₂O-mediated rearrangement.

Molecular Formula C27H39NO7
Molecular Weight 489.6 g/mol
CAS No. 415952-70-4
Cat. No. B1252546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsomigrastatin
CAS415952-70-4
Synonymsiso-migrastatin
isomigrastatin
Molecular FormulaC27H39NO7
Molecular Weight489.6 g/mol
Structural Identifiers
SMILESCC1C(C(C=CCCC=CC(=O)OC1C(=CC(C)C(=O)CCCC2CC(=O)NC(=O)C2)C)OC)O
InChIInChI=1S/C27H39NO7/c1-17(21(29)11-9-10-20-15-23(30)28-24(31)16-20)14-18(2)27-19(3)26(33)22(34-4)12-7-5-6-8-13-25(32)35-27/h7-8,12-14,17,19-20,22,26-27,33H,5-6,9-11,15-16H2,1-4H3,(H,28,30,31)/b12-7+,13-8+,18-14+/t17-,19-,22-,26-,27-/m0/s1
InChIKeyTYTDEHCAAKKYOG-FEJRZXFSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isomigrastatin (CAS 415952-70-4): 12-Membered Glutarimide Macrolide for Antimetastatic and Translation Inhibition Research


Isomigrastatin (iso-MGS) is a glutarimide-containing 12-membered macrolactone natural product first isolated from Streptomyces platensis (NRRL 18993) in 2002 [1]. It is the biosynthetic precursor of the 14-membered macrolide migrastatin and the acyclic dorrigocins, which arise as shunt metabolites formed via H₂O-mediated rearrangement [2]. Isomigrastatin exhibits dual biological activities: potent inhibition of tumor cell migration (IC₅₀ = 23 nM in 4T1 mouse mammary and 32 nM in MDA-MB-231 human breast cancer cells in scratch wound-healing assays) and selective inhibition of eukaryotic protein translation elongation, a property absent in migrastatin [3]. Its total synthesis, first achieved by the Danishefsky group in 2007, enabled systematic structure-activity relationship (SAR) studies [4].

Why Migrastatin, Lactimidomycin, or Dorrigocins Cannot Substitute for Isomigrastatin in Targeted Studies


Although isomigrastatin, migrastatin, and lactimidomycin all belong to the glutarimide-containing polyketide family, they exhibit fundamentally distinct macrolide ring architectures, biosynthetic relationships, and mechanism-of-action profiles that preclude functional interchangeability [1]. Isomigrastatin possesses a strained 12-membered macrolactone that is the biosynthetic precursor to migrastatin's 14-membered ring—not a metabolite thereof—meaning migrastatin is a shunt product formed via ring expansion, not a co-equal natural product [2]. Furthermore, isomigrastatin and lactimidomycin selectively inhibit eukaryotic translation elongation, a property entirely absent in migrastatin, which acts primarily as a cell migration inhibitor without translation suppression activity; the dorrigocins lack both activities [3]. These divergent structural, biosynthetic, and mechanistic features make direct generic substitution scientifically invalid for experiments where either migration inhibition or translation inhibition is the measured endpoint.

Quantitative Differentiation Evidence for Isomigrastatin (415952-70-4) Versus Closest Analogs


Macrolide Ring Size: 12-Membered Isomigrastatin vs. 14-Membered Migrastatin Determines Biosynthetic Hierarchy and Strain-Dependent Reactivity

Isomigrastatin contains a 12-membered macrolactone ring, whereas migrastatin possesses a 14-membered macrolactone. This ring-size difference is not merely structural but defines their biosynthetic relationship: isomigrastatin is the bona fide natural product directly produced by the mgs biosynthetic gene cluster in S. platensis, while migrastatin and dorrigocins are shunt metabolites generated via H₂O-mediated ring expansion or ring opening of isomigrastatin [1]. The strained 12-membered ring of isomigrastatin—containing seven sp²-hybridized carbon atoms—imparts unique chemical reactivity, including facile [3,3]-sigmatropic rearrangement to migrastatin under thermal conditions, a transformation not accessible from the 14-membered scaffold [2].

Natural product biosynthesis Macrolide structural biology Shunt metabolite pathway

Tumor Cell Migration Inhibition: Isomigrastatin IC₅₀ ~23–32 nM vs. Migrastatin IC₅₀ ~29 µM in Mammary Carcinoma Models

In standardized scratch wound-healing (SWH) assays, isomigrastatin (compound 5) inhibited migration of 4T1 mouse mammary tumor cells with an IC₅₀ of 23 nM and MDA-MB-231 human breast cancer cells with an IC₅₀ of 32 nM, representing approximately three orders of magnitude improvement over migrastatin's reported IC₅₀ of ~29 µM in 4T1 Boyden chamber assays [1]. Notably, isomigrastatin's migration inhibition potency is on par with the synthetic migrastatin core analogue (MGS core 2, IC₅₀ = 22 nM), the most potent cell migration inhibitor reported to date, while being a natural product rather than a synthetic derivative [1].

Tumor cell migration Scratch wound-healing assay Metastasis inhibition

Mechanistic Bifurcation: Isomigrastatin Inhibits Translation Elongation; Migrastatin and Dorrigocins Lack This Activity

Screening of a 35-compound glutarimide polyketide library revealed a sharp scaffold-dependent mechanistic divide: all 12-membered macrolides (isomigrastatin, lactimidomycin, and their analogues) potently inhibited protein synthesis, whereas none of the 14-membered migrastatin-based macrolides or linear dorrigocin isomers showed any translation inhibitory activity [1]. Isomigrastatin, like lactimidomycin, exclusively inhibited protein synthesis without affecting transcription. Lactimidomycin was approximately 10-fold more potent than cycloheximide as a translation inhibitor, establishing a potency hierarchy within the 12-membered subclass [1]. The 14-membered migrastatin operates through a distinct mechanism: it inhibits tumor cell migration without suppressing translation, and its synthetic analogues have been shown to target the actin-bundling protein fascin [2].

Eukaryotic translation elongation Ribosome inhibition Glutarimide polyketide SAR

Cytotoxicity-to-Migration-Inhibition Selectivity Window: Isomigrastatin Shows a Favorable Therapeutic Index Over Lactimidomycin

In the Shen group's 2009 comparative analysis, isomigrastatin (compound 5) displayed a clear selectivity window between its migration inhibition IC₅₀ and its cytotoxicity IC₅₀. Against 4T1 cells, isomigrastatin inhibited migration with an IC₅₀ of 23 nM while its cytotoxicity IC₅₀ was 17 µM—a selectivity ratio of approximately 740-fold. Against MDA-MB-231 cells, the migration inhibition IC₅₀ was 32 nM and the cytotoxicity IC₅₀ was 13 µM, yielding a selectivity ratio of approximately 406-fold [1]. By contrast, lactimidomycin (compound 7), while more potent as a migration inhibitor (IC₅₀ in the sub-nanomolar range), displayed cytotoxicity IC₅₀ values below 1 µM in both cell lines, reflecting a narrower selectivity window [1]. A later reassessment by Micoine et al. (2013) found that isomigrastatin and lactimidomycin were both potently cytotoxic against a panel of cancer cell lines after one day of exposure, with cell migration inhibition indistinguishable from acute cell death at the concentrations tested, underscoring that the selectivity window is highly assay-dependent [2].

Cytotoxicity profiling Antimetastatic selectivity Therapeutic index

Thermolysis-Driven Ring Expansion: Isomigrastatin as a Regio- and Enantiospecific Precursor to Migrastatin and Its Analogues

Upon neat heating, isomigrastatin undergoes a concerted [3,3]-sigmatropic rearrangement to yield migrastatin regio- and enantiospecifically, representing a unique chemical transformation that converts the 12-membered macrolide into the 14-membered scaffold [1]. This thermolysis reaction was demonstrated to be general across six additional isomigrastatin congeners (compounds 3–8), each yielding the corresponding migrastatin analogue (3a–8a), establishing isomigrastatin as a versatile synthetic gateway to migrastatin-based compound libraries [1]. No equivalent reverse transformation (14-membered to 12-membered) is available from migrastatin, making isomigrastatin uniquely positioned as a precursor for generating diverse macrolide scaffolds through thermal rearrangement or H₂O-mediated ring opening to dorrigocins [2].

Sigmatropic rearrangement Migrastatin analogue synthesis Ring expansion chemistry

Structure-Activity Relationship: C2–C3 Olefin Essentiality Confirmed by >100-Fold Reduction in Potency Upon Saturation

Comparison of isomigrastatin (compound 5) with its C2–C3 dihydro derivative (compound 6) revealed that saturation of the C2–C3 olefin resulted in at least a 100-fold increase in migration inhibition IC₅₀ (i.e., >100-fold loss in potency) in both 4T1 and MDA-MB-231 SWH assays [1]. This SAR finding is consistent across the 12-membered macrolide series: the C2–C3 unsaturated scaffold is essential for nanomolar migration inhibition activity, and this pharmacophoric requirement is shared by both isomigrastatin and lactimidomycin but is structurally distinct from the migrastatin scaffold, where the C2–C3 position forms part of the larger 14-membered ring system [1].

Structure-activity relationship Macrolide SAR Olefin-dependent bioactivity

Isomigrastatin (415952-70-4): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Potent Nanomolar Inhibitor for Tumor Cell Migration Studies in Breast Cancer Models

Isomigrastatin is the compound of choice for in vitro tumor cell migration assays requiring nanomolar potency in breast cancer models. Its SWH assay IC₅₀ values of 23 nM (4T1) and 32 nM (MDA-MB-231) represent approximately 1,000-fold improvement over migrastatin (~29 µM), making it suitable for dose-response studies where the parent natural product would require impractically high concentrations [1]. The established cytotoxicity/migration-inhibition selectivity window (~400–740-fold) allows researchers to identify migration-specific effects at sub-cytotoxic concentrations (0.1–1 µM) without confounding cell death artifacts, a critical advantage for antimetastatic drug screening campaigns [1].

Dual-Mechanism Probe for Translation Elongation Inhibition Concurrent with Migration Suppression

Isomigrastatin is uniquely suited for studies investigating the intersection of protein synthesis inhibition and tumor cell migration, as it is one of only two natural products (alongside lactimidomycin) that possess both activities [1]. Unlike migrastatin, which lacks translation inhibition, or cycloheximide, which lacks migration inhibition, isomigrastatin can be deployed as a single-agent probe to interrogate the functional coupling between the translational machinery and the metastatic phenotype [2]. This dual activity is particularly valuable in ribosome profiling and polysome profiling experiments where both translational status and invasive behavior are endpoints of interest.

Single-Source Precursor for Generating Combined 12-Membered and 14-Membered Macrolide Libraries

Isomigrastatin serves as a versatile precursor for constructing focused libraries spanning both the 12-membered and 14-membered macrolide chemical space. Through controlled thermolysis (neat heating), isomigrastatin undergoes regio- and enantiospecific [3,3]-sigmatropic rearrangement to migrastatin, while H₂O-mediated ring opening yields dorrigocins [1]. This property has been validated across seven isomigrastatin congeners and provides a synthetic efficiency advantage for medicinal chemistry programs: a single fermentation or synthetic campaign provides access to multiple scaffold classes without requiring independent synthetic routes to each ring-size analogue [2].

SAR Reference Compound for Characterizing the Glutarimide-Containing 12-Membered Macrolide Pharmacophore

Isomigrastatin represents the prototypical 12-membered glutarimide macrolide scaffold against which synthetic analogues and natural congeners are benchmarked for cell migration inhibition SAR. Its well-characterized pharmacophoric requirements—particularly the essentiality of the C2–C3 olefin (>100-fold potency loss upon saturation) and the glutarimide side chain—establish a quantitative baseline for evaluating novel analogues [1]. The availability of both migration inhibition IC₅₀ and cytotoxicity IC₅₀ data in matched cell lines (4T1 and MDA-MB-231) from a single study makes isomigrastatin a reliable internal control for SAR campaigns, enabling direct potency and selectivity comparisons across compound series without inter-laboratory variability [1].

Quote Request

Request a Quote for Isomigrastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.